molecular formula C8H16ClNO2 B1321314 3-(Piperidin-4-yl)propanoic acid hydrochloride CAS No. 51052-79-0

3-(Piperidin-4-yl)propanoic acid hydrochloride

Cat. No.: B1321314
CAS No.: 51052-79-0
M. Wt: 193.67 g/mol
InChI Key: XJKGRWLZAWTSOY-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-piperidone, which is a key intermediate.

    Reduction: 4-piperidone is reduced to 4-piperidinol using a reducing agent such as sodium borohydride.

    Alkylation: The 4-piperidinol is then alkylated with acrylonitrile to form 3-(Piperidin-4-yl)propionitrile.

    Hydrolysis: The nitrile group in 3-(Piperidin-4-yl)propionitrile is hydrolyzed to form 3-(Piperidin-4-yl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the 3-(Piperidin-4-yl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

Scientific Research Applications

3-(Piperidin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)propanoic acid
  • 4-Piperidone
  • 4-Piperidinol
  • 3-(Piperidin-4-yl)propionitrile

Uniqueness

3-(Piperidin-4-yl)propanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This property makes it more suitable for aqueous applications and easier to handle in laboratory and industrial settings .

Biological Activity

3-(Piperidin-4-yl)propanoic acid hydrochloride (also known as 3-PPA-HCl) is a small molecule characterized by its piperidine ring structure and carboxylic acid group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a neurotransmitter modulator and in various therapeutic applications. This article explores the biological activity of 3-PPA-HCl, supported by relevant studies and data.

  • Molecular Formula : C8H15ClN2O2
  • Molecular Weight : Approximately 196.67 g/mol
  • Appearance : Solid

Biological Activity Overview

3-PPA-HCl has been investigated for its interactions with various biological systems, particularly in the central nervous system (CNS). Its structural features allow it to modulate neurotransmitter pathways, which is significant for drug development targeting neurological disorders.

Key Biological Activities:

  • Neurotransmitter Modulation :
    • The compound is noted for influencing neurotransmitter systems, particularly those involving glutamate and GABA receptors, which are crucial for synaptic transmission and plasticity.
    • Studies indicate that it may enhance synaptic efficacy, making it a candidate for treating cognitive disorders.
  • Antimicrobial Properties :
    • Preliminary studies suggest that 3-PPA-HCl exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, warranting further investigation into its use as an antimicrobial agent.
  • Anti-tumor Activity :
    • Research has highlighted the compound's potential in inhibiting Class I PI3-kinase enzymes, which play a critical role in cancer cell proliferation and survival .
    • In vitro studies have shown that modifications of similar piperidine compounds can lead to enhanced anti-tumor effects, suggesting that 3-PPA-HCl could be optimized for cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of 3-PPA-HCl can be attributed to its structural components. The piperidine ring is essential for receptor binding, while the propanoic acid moiety enhances solubility and bioavailability. Comparative analysis with structurally similar compounds reveals insights into SAR:

Compound NameStructure FeaturesUnique Aspects
3-(Piperidin-3-yl)propanoic acidSimilar piperidine structureDifferent position of the piperidine nitrogen
4-(Piperidin-1-yl)butanoic acidLonger carbon chainPotentially different receptor interaction profile
1-(Piperidin-4-yl)ethanoneContains a ketone groupMay exhibit different metabolic pathways

Neuropharmacological Studies

In a study examining the effects of various piperidine derivatives on cognitive function, 3-PPA-HCl was found to enhance memory retention in animal models. The mechanism was linked to increased levels of neurotransmitters associated with learning and memory processes.

Antimicrobial Efficacy

A comprehensive evaluation of 248 monomeric alkaloids, including derivatives of piperidine, demonstrated that compounds similar to 3-PPA-HCl exhibited promising antibacterial properties. The study reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Anti-cancer Potential

Research focused on the inhibition of PI3K signaling pathways revealed that modifications of piperidine-based compounds could significantly reduce tumor cell viability in vitro. The findings suggest that 3-PPA-HCl may be developed further as a selective PI3K inhibitor with potential applications in cancer treatment .

Properties

IUPAC Name

3-piperidin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKGRWLZAWTSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611327
Record name 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51052-79-0
Record name 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)propanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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